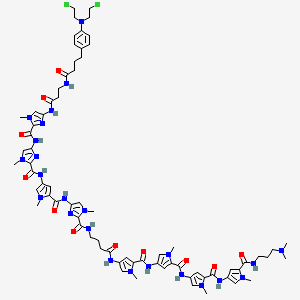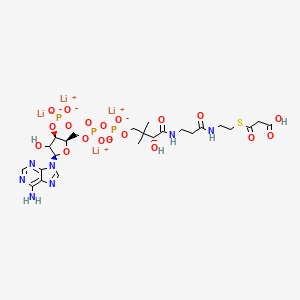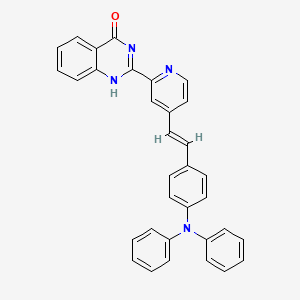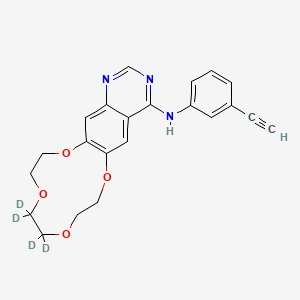
Icotinib-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Icotinib-d4 is a deuterium-labeled derivative of Icotinib, a highly selective first-generation epidermal growth factor receptor tyrosine kinase inhibitor. It is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Icotinib. The deuterium labeling helps in tracing the compound in biological systems due to its distinct mass difference from the non-labeled version.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Icotinib-d4 involves several key steps:
Amidation Reaction: 2-amino-4,5-difluorobenzoic acid is mixed with an amidation reagent and a catalyst to perform an amidation reaction.
Cyclization Reaction: The obtained 2-amino-4,5-difluorobenzamide is dissolved with a cyclization reagent in a solvent and heated to high temperatures to induce cyclization.
Chlorination Reaction: The resulting 6,7-difluoro-3,4-dihydroquinazoline-4-one undergoes chlorination with a chlorination reagent in a solvent system.
Condensation Reaction: The chlorinated product is then condensed with 3-ethynylaniline in an alkali reagent and solvent system.
Etherification Reaction: Finally, the product undergoes etherification with triethylene glycol in an alkali reagent and solvent system to yield Icotinib.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with stringent control over reaction conditions to minimize impurities and ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Icotinib-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles like hydroxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
Icotinib-d4 is extensively used in scientific research for various applications:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Helps in understanding the metabolic pathways and interactions of Icotinib in biological systems.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of Icotinib.
Industry: Employed in the development of new drugs and therapeutic agents
Mécanisme D'action
Icotinib-d4, like Icotinib, inhibits the epidermal growth factor receptor tyrosine kinase by binding to the ATP binding site of the receptor. This prevents the receptor from activating the signal transduction cascade that leads to cell proliferation. By blocking this pathway, this compound effectively inhibits the growth of cancer cells that rely on EGFR signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gefitinib: Another first-generation EGFR tyrosine kinase inhibitor.
Erlotinib: Similar to Icotinib but with different pharmacokinetic properties.
Osimertinib: A third-generation EGFR inhibitor with activity against T790M resistance mutations.
Uniqueness
Icotinib-d4 is unique due to its deuterium labeling, which allows for precise tracing in pharmacokinetic studies. This makes it particularly valuable in research settings where understanding the detailed behavior of the compound in biological systems is crucial .
Propriétés
Formule moléculaire |
C22H21N3O4 |
|---|---|
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
6,6,7,7-tetradeuterio-N-(3-ethynylphenyl)-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.014,19]icosa-1(12),13,15,17,19-pentaen-18-amine |
InChI |
InChI=1S/C22H21N3O4/c1-2-16-4-3-5-17(12-16)25-22-18-13-20-21(14-19(18)23-15-24-22)29-11-9-27-7-6-26-8-10-28-20/h1,3-5,12-15H,6-11H2,(H,23,24,25)/i6D2,7D2 |
Clé InChI |
QQLKULDARVNMAL-KXGHAPEVSA-N |
SMILES isomérique |
[2H]C1(C(OCCOC2=C(C=C3C(=C2)N=CN=C3NC4=CC=CC(=C4)C#C)OCCO1)([2H])[2H])[2H] |
SMILES canonique |
C#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]-1-benzyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12379221.png)
![1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one](/img/structure/B12379224.png)
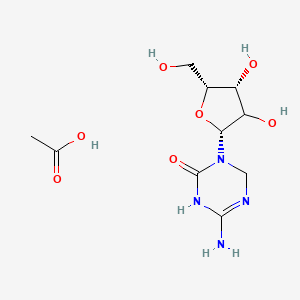
![(2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide](/img/structure/B12379230.png)
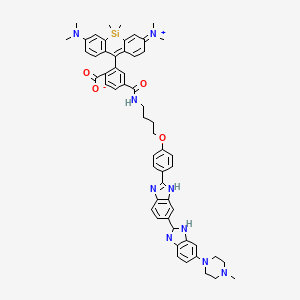
![3-[7-[4-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]but-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12379236.png)
